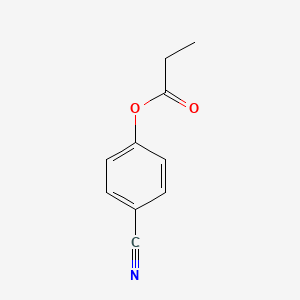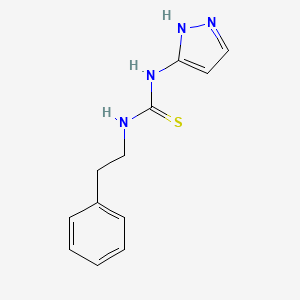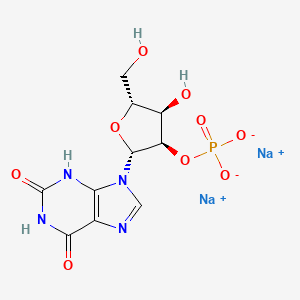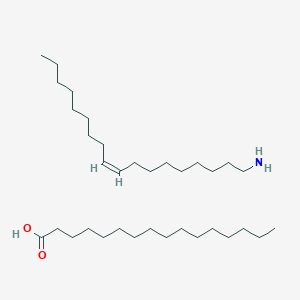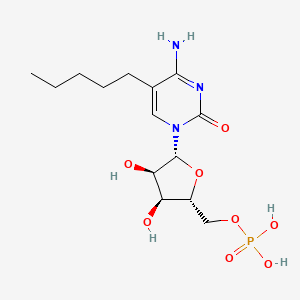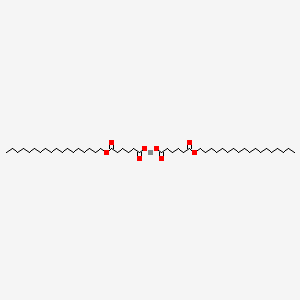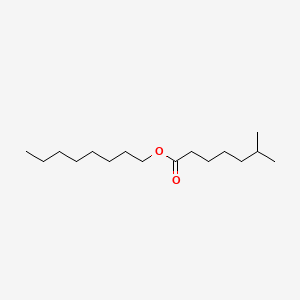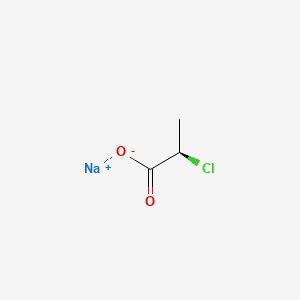
Sodium (R)-2-chloropropionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2-chloropropionate is an organic compound with the molecular formula C3H6ClNaO2. It is a sodium salt of ®-2-chloropropionic acid, which is a chiral molecule. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Sodium ®-2-chloropropionate can be synthesized through the neutralization of ®-2-chloropropionic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporating the water and recrystallizing the salt.
Industrial Production Methods: On an industrial scale, the production of sodium ®-2-chloropropionate involves the chlorination of propionic acid followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure the desired stereochemistry is maintained.
Types of Reactions:
Substitution Reactions: Sodium ®-2-chloropropionate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols.
科学的研究の応用
Sodium ®-2-chloropropionate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and as an intermediate in organic synthesis.
作用機序
The mechanism of action of sodium ®-2-chloropropionate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. The exact pathways involved depend on the specific enzyme and the context of its use.
類似化合物との比較
Sodium (S)-2-chloropropionate: The enantiomer of sodium ®-2-chloropropionate, differing only in the spatial arrangement of atoms.
Sodium 2-bromopropionate: Similar in structure but with a bromine atom instead of chlorine.
Sodium 2-chlorobutyrate: A similar compound with an extended carbon chain.
Uniqueness: Sodium ®-2-chloropropionate is unique due to its specific stereochemistry, which can have significant implications for its reactivity and interactions in biological systems. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds.
特性
CAS番号 |
77265-63-5 |
|---|---|
分子式 |
C3H4ClNaO2 |
分子量 |
130.50 g/mol |
IUPAC名 |
sodium;(2R)-2-chloropropanoate |
InChI |
InChI=1S/C3H5ClO2.Na/c1-2(4)3(5)6;/h2H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 |
InChIキー |
RPOHBMAQTOJHKM-HSHFZTNMSA-M |
異性体SMILES |
C[C@H](C(=O)[O-])Cl.[Na+] |
正規SMILES |
CC(C(=O)[O-])Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


